2-(1H-imidazol-1-yl)cyclopentan-1-amine
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Overview
Description
2-(1H-imidazol-1-yl)cyclopentan-1-amine is a compound that features an imidazole ring attached to a cyclopentane ring with an amine group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The cyclopentane ring provides structural rigidity, while the amine group offers potential sites for further chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)cyclopentan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with imidazole in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated heterocycles.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated heterocycles.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(1H-imidazol-1-yl)cyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: A simpler structure with similar biological activities.
Cyclopentanamine: Lacks the imidazole ring but shares the cyclopentane and amine functionalities.
2-(1H-imidazol-1-yl)ethanamine: Similar structure but with an ethyl linker instead of a cyclopentane ring.
Uniqueness
2-(1H-imidazol-1-yl)cyclopentan-1-amine is unique due to its combination of the imidazole ring and cyclopentane structure, which provides distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-imidazol-1-ylcyclopentan-1-amine |
InChI |
InChI=1S/C8H13N3/c9-7-2-1-3-8(7)11-5-4-10-6-11/h4-8H,1-3,9H2 |
InChI Key |
SUDZFHQRNUKXPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)N2C=CN=C2)N |
Origin of Product |
United States |
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